molecular formula C9H10BrCl2N B1448378 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1803607-64-8

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1448378
CAS No.: 1803607-64-8
M. Wt: 282.99 g/mol
InChI Key: IKCPHNLBRQTAOR-UHFFFAOYSA-N
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Description

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1803607-64-8 . It has a molecular weight of 282.99 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Synthesis of Neurological Agents

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride serves as a precursor in the synthesis of competitive AMPA receptor antagonists, such as SPD 502, which are critical in neurological research and potential therapeutic applications. The synthesis involves multiple steps, including nitration, methylation, reduction, Sandmeyer isatin synthesis, Suzuki coupling, and condensation, highlighting the compound's versatility as a building block in complex organic syntheses (Geng Min, 2011).

Photochromic Material Development

The compound also plays a role in the development of photochromic materials. For instance, the Duff formylation of derivatives of 5-bromo-8-hydroxyquinoline, followed by condensation with other compounds, can lead to the creation of new photochromic substances. These materials exhibit significant changes in color upon exposure to light, making them suitable for various applications, including smart windows and photochromic lenses (N. A. Voloshin et al., 2008).

Organic Synthesis and Methodology

In organic synthesis, the compound is utilized in bromination reactions and as an intermediate for the creation of quinoline derivatives, demonstrating its importance in synthetic chemistry. It facilitates efficient and selective synthesis processes, contributing to the development of new molecules with potential biological and pharmaceutical applications (A. Şahin et al., 2008).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are valuable for synthesizing compounds with potential therapeutic uses. For example, its derivatives have been synthesized as intermediates in the development of PI3K/mTOR inhibitors, which are significant in cancer research and treatment strategies (Fei Lei et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Mechanism of Action

are a class of organic compounds that are derivatives of the heterocyclic compound quinoline. They are often used in the synthesis of pharmaceuticals and other biologically active compounds. The presence of the nitrogen atom in the quinoline ring can allow these compounds to act as bases and to form salts with acids, which can influence their physical and chemical properties .

In terms of mode of action , tetrahydroquinolines can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can result in changes to the structure of the compound, which can potentially alter its biological activity.

The biochemical pathways affected by tetrahydroquinolines would depend on their specific chemical structure and the functional groups present. For example, some tetrahydroquinolines are known to inhibit certain enzymes, which can affect various biochemical pathways .

The pharmacokinetics of tetrahydroquinolines, including their absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized by the body can all influence its pharmacokinetics .

The result of action of a tetrahydroquinoline would depend on its specific targets and mode of action. For example, if a tetrahydroquinoline inhibits a particular enzyme, the result of its action could be a decrease in the production of certain biochemicals in the body .

The action environment can also influence the action of tetrahydroquinolines. Factors such as pH, temperature, and the presence of other chemicals can all affect the stability and efficacy of these compounds .

Biochemical Analysis

Biochemical Properties

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating specific signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In in vitro studies, it has been observed that this compound remains stable under standard laboratory conditions for extended periods . In in vivo studies, its long-term effects on cellular function can vary, with some studies reporting sustained biological activity over several weeks.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Properties

IUPAC Name

5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCPHNLBRQTAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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